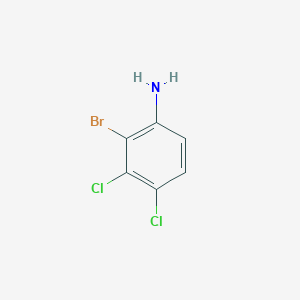![molecular formula C15H21NO4S B6306660 t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate CAS No. 2197056-65-6](/img/structure/B6306660.png)
t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate” is a complex organic molecule. It contains a t-butyl group, a carbamate group (N-CO-O), a methoxy group (O-CH3), and a methylsulfanyl group (S-CH3). The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamate group could make the molecule polar, affecting its interactions with other substances .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbamate group could potentially be hydrolyzed, and the methylsulfanyl group could undergo oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
T-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has been studied for its potential applications in a variety of scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, as it has been found to possess neuroprotective effects.
Mechanism of Action
The mechanism of action of t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate is not yet fully understood. However, it is believed that this compound inhibits the activity of COX-2 by binding to its active site and preventing the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Furthermore, this compound has been found to possess neuroprotective effects by inhibiting the production of reactive oxygen species, which are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and to possess neuroprotective effects. Furthermore, this compound has been found to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
T-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it is relatively non-toxic and has been found to possess a variety of biochemical and physiological effects. However, one limitation is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
There are a variety of potential future directions for t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate research. One potential direction is to further study the mechanism of action of this compound to better understand its effects on various biological processes. Additionally, further research could be conducted to explore the potential use of this compound as an anti-cancer agent and as a treatment for neurodegenerative diseases. Furthermore, further research could be conducted to explore the potential use of this compound for other therapeutic applications, such as the treatment of autoimmune diseases. Finally, further research could be conducted to explore the potential use of this compound as an antioxidant and anti-inflammatory agent.
Synthesis Methods
T-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate is synthesized through a process known as alkylation of 2-oxoethylcarbamate with 4-methoxy-3-(methylsulfanyl)phenyl bromide. This process involves the reaction of 4-methoxy-3-(methylsulfanyl)phenyl bromide with 2-oxoethylcarbamate in the presence of a base, such as sodium hydroxide, and a catalyst, such as triethylamine. This reaction results in the formation of this compound.
Safety and Hazards
Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling it.
properties
IUPAC Name |
tert-butyl N-[2-(4-methoxy-3-methylsulfanylphenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)20-14(18)16-9-11(17)10-6-7-12(19-4)13(8-10)21-5/h6-8H,9H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSSLLHXGAEOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


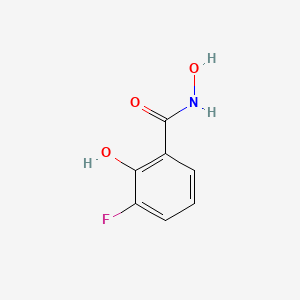

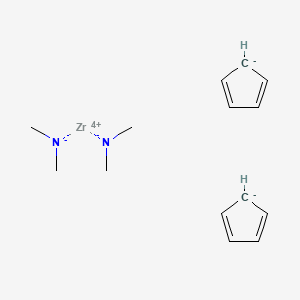



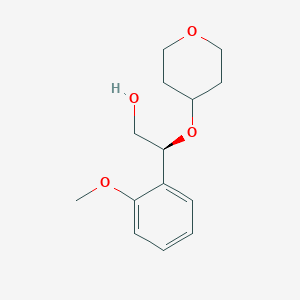
![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
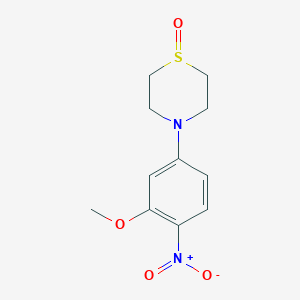
![{1-[(t-Butoxy)carbonyl]piperidin-4-yl}methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B6306680.png)
